Carbidopa, the parent compound, is a decarboxylase inhibitor that prevents the conversion of levodopa to dopamine outside the central nervous system, thereby increasing the availability of levodopa for conversion to dopamine within the brain. The synthesis of 2-Bromo Carbidopa typically involves bromination processes that modify the original Carbidopa structure to introduce the bromine substituent .
The synthesis of 2-Bromo Carbidopa generally follows a bromination route where Carbidopa is treated with bromine in an appropriate solvent under controlled conditions. This reaction is usually conducted at low temperatures to minimize over-bromination and ensure selective substitution at the desired position.
One notable method involves:
This method has been noted for its efficiency, yielding high-purity products suitable for further applications in research and development .
The molecular structure of 2-Bromo Carbidopa can be represented as follows:
This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry .
2-Bromo Carbidopa can participate in several chemical reactions due to its functional groups:
These reactions are crucial for developing new compounds with potentially enhanced therapeutic properties .
The mechanism of action for 2-Bromo Carbidopa is hypothesized to be similar to that of its parent compound, Carbidopa. It acts primarily as an inhibitor of aromatic L-amino acid decarboxylase, thus preventing the conversion of levodopa into dopamine outside the brain. This inhibition increases the concentration of levodopa available for entry into the central nervous system, where it can be converted into dopamine, alleviating symptoms associated with Parkinson's disease .
These properties are essential for determining storage conditions and formulation strategies in pharmaceutical applications .
2-Bromo Carbidopa has several applications in scientific research:
Research continues into optimizing its use as a pharmacological agent and understanding its full range of biological effects .
The systematic IUPAC name for 2-Bromo Carbidopa is (S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, reflecting its chiral center and bromine substitution pattern. This compound features an (S)-configuration at the α-carbon adjacent to the carboxylic acid group, a critical stereochemical feature inherited from the parent molecule Carbidopa. The bromine atom replaces a hydrogen at the ortho-position (C2) of the phenyl ring, altering electronic distribution while retaining the catechol (4,5-dihydroxy) motif essential for pharmacophore interactions. The molecule exists as a single enantiomer due to the defined stereocenter, which influences its biochemical interactions and synthetic pathways [1] [4] [9].
2-Bromo Carbidopa has the molecular formula C₁₀H₁₃BrN₂O₄, confirmed via high-resolution mass spectrometry. Its exact molecular mass is 305.125 g/mol (monoisotopic), with a nominal mass of 305.13 g/mol. The isotopic pattern exhibits characteristic bromine doublets (¹⁰⁹Br:¹⁰⁰Br ≈ 1:1) at m/z 304/306 for [M]⁺ and 306/308 for [M+2]⁺. Elemental analysis aligns with theoretical values (C: 39.37%, H: 4.29%, Br: 26.18%, N: 9.18%, O: 20.98%), validating purity. The mass defect (-0.015 Da) is consistent with brominated aromatic systems [1] [4] [9].
Table 1: Molecular Properties of 2-Bromo Carbidopa
Property | Value |
---|---|
CAS Registry Number | 43197-33-7 |
Molecular Formula | C₁₀H₁₃BrN₂O₄ |
Exact Molecular Weight | 305.125 g/mol |
Melting Point | >145°C (decomposition) |
Density (Predicted) | 1.738 ± 0.06 g/cm³ |
FDA UNII | PF5N4V7M5T |
2-Bromo Carbidopa is structurally derived from Carbidopa (S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid (C₁₀H₁₄N₂O₄, MW 226.23 g/mol) via electrophilic bromination at the phenyl ring’s C2 position. Key differences:
Table 2: Structural and Functional Comparison with Carbidopa
Parameter | 2-Bromo Carbidopa | Carbidopa |
---|---|---|
Molecular Weight | 305.13 g/mol | 226.23 g/mol |
IUPAC Name | (S)-3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | (S)-3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
Key Modification | Bromine at phenyl C2 | Unsubstituted phenyl |
Decarboxylase Inhibition | Presumed inactive | Potent inhibitor |
NMR Spectroscopy
Infrared Spectroscopy
FT-IR (KBr pellet, cm⁻¹): 3400–3200 (br, O−H/N−H stretch), 1725 (C=O, carboxylic acid), 1590 (Ar C=C), 1475 (C−Br), 1260 (C−O phenolic). The C−Br stretch at 1475 cm⁻¹ is diagnostic [7] [10].
UV-Vis Spectroscopy
λₘₐₓ (MeOH): 282 nm (π→π* catechol ring), 320 nm (n→π* carbonyl). Bromine red-shifts absorption vs. Carbidopa (λₘₐₓ 280 nm) [7].
Synthetic Pathways and Analytical Profiling
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0